molecular formula C19H13BrN2O B2460473 3-{(E)-[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one CAS No. 691873-19-5

3-{(E)-[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one

Cat. No. B2460473
CAS RN: 691873-19-5
M. Wt: 365.23
InChI Key: DKMRFIKLCSOEBL-SFQUDFHCSA-N
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Description

This compound is a synthetic molecule with the molecular formula C20H22BrN3O and a molecular weight of 400.3122 g/mol . It contains a bromophenyl group attached to a pyrrole ring, which is connected to an indolone structure .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a highly modular method for the synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones has been reported . This method starts from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides .


Molecular Structure Analysis

The molecular structure of this compound includes a bromophenyl group, a pyrrole ring, and an indolone structure . The InChI key for this compound is CNOFBGYRMCBVLO-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed in the search results, similar compounds have been synthesized using various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 400.3122 g/mol . Further details about its physical and chemical properties are not available in the search results.

properties

IUPAC Name

(3E)-3-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O/c20-13-7-9-14(10-8-13)22-11-3-4-15(22)12-17-16-5-1-2-6-18(16)21-19(17)23/h1-12H,(H,21,23)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMRFIKLCSOEBL-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=CC=CN3C4=CC=C(C=C4)Br)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{(E)-[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one

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